molecular formula C14H14BrN3O B5774375 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline

Cat. No. B5774375
M. Wt: 320.18 g/mol
InChI Key: XLZNIZTWUFBIBN-UHFFFAOYSA-N
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Description

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been suggested that this compound may exert its anti-inflammatory activity by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and physiological effects:
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits potent anticancer and anti-inflammatory activities, making it a promising candidate for further study. However, this compound also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline. One direction is the study of its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the study of its potential as a photosensitizer in photodynamic therapy. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, studies are needed to overcome the limitations of this compound, such as its stability and solubility issues.

Synthesis Methods

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline can be synthesized using various methods. One such method involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with indoline in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with indoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline has been studied for its potential applications in various fields of scientific research. One such field is the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

(4-bromo-1,5-dimethylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-9-12(15)13(16-17(9)2)14(19)18-8-7-10-5-3-4-6-11(10)18/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZNIZTWUFBIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2CCC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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